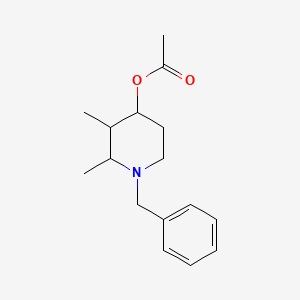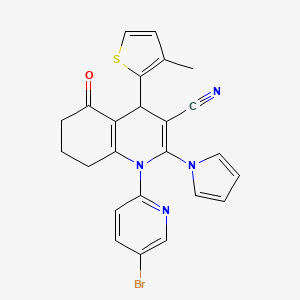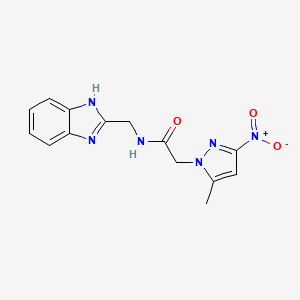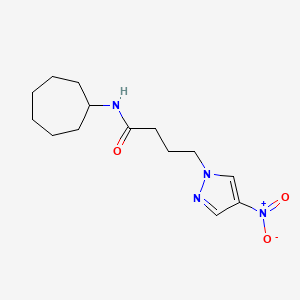
1-Benzyl-2,3-dimethylpiperidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,3-dimethylpiperidin-4-yl acetate is an organic compound belonging to the piperidine class. This compound is characterized by a piperidine ring substituted with benzyl, dimethyl, and acetate groups. It is of interest in various fields, including organic synthesis, medicinal chemistry, and pharmacology, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-dimethylpiperidin-4-yl acetate can be synthesized through several methods. One common approach involves the acylation of 1-benzyl-2,3-dimethylpiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired acetate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3-dimethylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
1-Benzyl-2,3-dimethylpiperidin-4-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1-benzyl-2,3-dimethylpiperidin-4-yl acetate exerts its effects involves interactions with specific molecular targets. The benzyl and dimethyl groups may enhance binding affinity to receptors or enzymes, modulating their activity. The acetate group can influence the compound’s solubility and bioavailability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
1-Benzyl-2,3-dimethylpiperidin-4-one: A structurally related compound with a ketone group instead of an acetate.
1-Benzyl-4-hydroxypiperidin-3-yl acetate: Similar structure with a hydroxyl group at the 4-position.
1-Benzyl-2,3-dimethylpiperidine: Lacks the acetate group, providing a basis
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1-benzyl-2,3-dimethylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C16H23NO2/c1-12-13(2)17(10-9-16(12)19-14(3)18)11-15-7-5-4-6-8-15/h4-8,12-13,16H,9-11H2,1-3H3 |
InChI Key |
CESFOVNVFNXRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1OC(=O)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499258.png)
![Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11499260.png)
methanone](/img/structure/B11499261.png)
![3,3'-[1,2-phenylenebis(methylenethio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B11499262.png)
![2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11499264.png)
![4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B11499266.png)
![(2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11499272.png)
![4-(thiophen-2-yl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11499274.png)


![1,3,6-trimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11499297.png)

![9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole](/img/structure/B11499325.png)
![1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11499339.png)
